molecular formula C8H8BrNO2 B124376 6-Amino-2-bromo-3-methylbenzoic acid CAS No. 147149-85-7

6-Amino-2-bromo-3-methylbenzoic acid

Cat. No.: B124376
CAS No.: 147149-85-7
M. Wt: 230.06 g/mol
InChI Key: DESUDZIADGQZIJ-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-3-methylbenzoic acid: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 6th position, a bromine atom at the 2nd position, and a methyl group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-bromo-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom at the 2nd position. This is followed by nitration to introduce a nitro group, which is then reduced to an amino group. The final product is obtained through purification processes such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Scientific Research Applications

Chemistry: 6-Amino-2-bromo-3-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. It can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which 6-Amino-2-bromo-3-methylbenzoic acid exerts its effects depends on its specific application. In chemical reactions, the presence of the amino and bromine groups facilitates various transformations, such as nucleophilic substitution and coupling reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-bromo-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups. The combination of an amino group, a bromine atom, and a methyl group on the benzene ring provides distinct reactivity patterns and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-amino-2-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESUDZIADGQZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346372
Record name 6-Amino-2-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-85-7
Record name 6-Amino-2-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-5-methylbenzoic acid
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